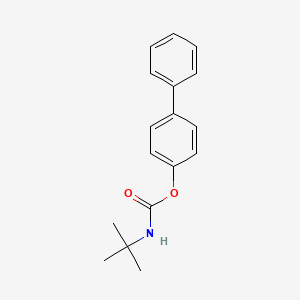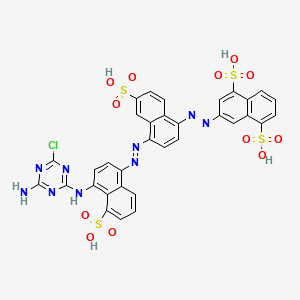
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid involves multiple steps. The process typically begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 5-sulphonaphthylamine. This intermediate product is then further diazotized and coupled with another sulphonaphthylamine derivative to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various amines, sulphonated derivatives, and substituted triazine compounds .
科学的研究の応用
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
作用機序
The compound exerts its effects primarily through its ability to form covalent bonds with substrates. The triazine ring acts as a reactive center, facilitating nucleophilic substitution reactions with hydroxyl or amino groups on fibers, leading to strong and stable dye-fiber interactions . The azo bonds contribute to the compound’s vibrant color and stability .
類似化合物との比較
Similar Compounds
Reactive Yellow 2: Similar in structure but with different substituents on the triazine ring.
Reactive Orange 16: Contains a similar azo linkage but with different aromatic groups.
Reactive Red 120: Another azo dye with a different chromophore structure.
Uniqueness
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its specific combination of sulphonaphthyl and triazine groups, which provide distinct reactivity and dyeing properties. Its ability to form strong covalent bonds with fibers makes it particularly valuable in the textile industry .
特性
CAS番号 |
93858-31-2 |
|---|---|
分子式 |
C33H22ClN9O12S4 |
分子量 |
900.3 g/mol |
IUPAC名 |
3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C33H22ClN9O12S4/c34-31-37-32(35)39-33(38-31)36-26-12-11-24(20-4-2-6-28(30(20)26)58(50,51)52)42-43-25-10-9-23(18-8-7-17(15-21(18)25)56(44,45)46)41-40-16-13-22-19(29(14-16)59(53,54)55)3-1-5-27(22)57(47,48)49/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39) |
InChIキー |
WVADRFDLRPRSOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
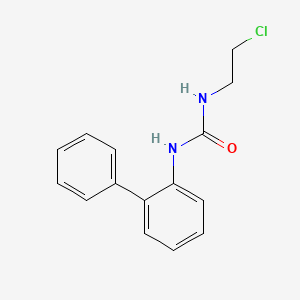
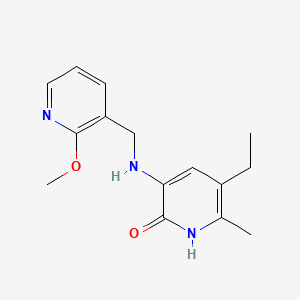
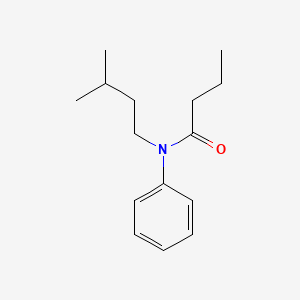

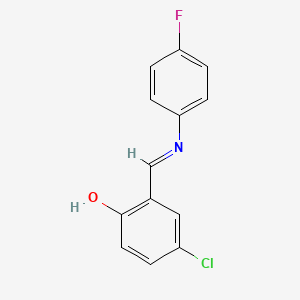
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)




